(4aS,7aS)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridine
Overview
Description
“(4aS,7aS)-6-methyl-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridine” is a chemical compound with the molecular formula C7H14N2 . It is also known as “(4aS,7aS)-1H-octahydropyrrolo[3,4-b]pyridine” and “(4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine” in different languages .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the optical resolution by enzymatic hydrolysis of the intermediate dialkyl-1-alkylcarbonylpiperidine-2,3-dicarboxylate racemate . Another method involves the reaction of pyridine-2,3-dicarboxylic acid anhydride with benzyl amine to give N-benzyl-2,3-pyridine-dicarboxamide .Molecular Structure Analysis
The molecular structure of this compound is characterized by two defined stereocentres . The average mass of the molecule is 126.200 Da and the monoisotopic mass is 126.115700 Da .Chemical Reactions Analysis
The synthesis of this compound involves several chemical reactions. For instance, the reduction of the pyridine ring gives 6-benzyl-5,7-dioxooctahydropyrrolo[3,4-b]pyridine, and the reduction of the amide groups gives 6-benzyloctahydropyrrolo[3,4-b]pyridine .Physical and Chemical Properties Analysis
The compound has a molecular formula of C7H14N2 . It has an average mass of 126.200 Da and a monoisotopic mass of 126.115700 Da .Future Directions
Mechanism of Action
Target of Action
The compound (4aS,7aS)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridine, also known as (4aS,7aS)-6-methyl-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridine or (4aR,7aR)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridine, is a critical intermediate in the synthesis of Moxifloxacin . Moxifloxacin is a synthetic broad-spectrum antibacterial agent used for the treatment of respiratory infections, skin and soft tissues, and is also being tested for the treatment of tuberculosis .
Mode of Action
The compound interacts with its targets through a series of chemical reactions. The synthesis involves the optical resolution by enzymatic hydrolysis of an intermediate, followed by conversion to another intermediate, and finally to this compound . The compound is optically active and levorotatory, indicating that it interacts with its targets in a specific orientation .
Biochemical Pathways
The compound affects the biochemical pathways involved in the synthesis of Moxifloxacin . The synthesis involves several steps, including enzymatic hydrolysis and conversion of intermediates . The compound’s role in these pathways is critical, as it helps achieve the desired chirality in the final product .
Pharmacokinetics
As an intermediate in the synthesis of moxifloxacin, its properties would influence the bioavailability of the final product .
Result of Action
The result of the compound’s action is the production of Moxifloxacin, a potent antibacterial agent . The compound’s specific interactions and transformations during the synthesis process contribute to the efficacy of Moxifloxacin .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the synthesis process involves reactions at specific temperatures and pressures . Additionally, the optical resolution process in the synthesis is sensitive to the conditions of the reaction .
Properties
IUPAC Name |
(4aS,7aS)-6-methyl-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-10-5-7-3-2-4-9-8(7)6-10/h7-9H,2-6H2,1H3/t7-,8+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSQOHDWJKTBRH-JGVFFNPUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CCCNC2C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H]2CCCN[C@@H]2C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1909286-87-8 | |
Record name | (4aS,7aS)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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